4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures are often used in medicinal chemistry for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .
Synthesis Analysis
The synthesis of similar compounds often involves the use of different amines and triazole-2-thiol . For example, methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized from benzaldehyde, methyl acetoacetate, and p-tolylurea catalyzed by TsOH and promoted with microwave irradiation under solvent-free conditions .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, they can be converted into corresponding N-methyl amide derivatives through treatment with methylamine .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point, boiling point, density, solubility, and pKa can be determined .Scientific Research Applications
Synthetic Chemistry Applications
Research has shown the utility of related pyrazole and pyrimidine derivatives in synthetic chemistry. For instance, molecular iodine catalyzed oxidative coupling has been demonstrated to produce 2-aryl quinazolin-4(3H)-ones, showcasing the methodology's utility in synthesizing pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a key intermediate in sildenafil synthesis (Shabber Mohammed, R. Vishwakarma, S. Bharate, 2015). Additionally, microwave irradiative cyclocondensation has been used for the synthesis of pyrimidine linked pyrazole heterocyclics, highlighting rapid synthesis techniques for complex heterocyclic compounds (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Biological Activities
Compounds with pyrazole and pyrimidine moieties have demonstrated significant biological activities, including insecticidal, antibacterial, and potential antitumor activities. For example, pyrazolo[1,5-a]pyrimidine derivatives have been studied as potential PET imaging agents for tumor detection, suggesting their role in diagnostic applications (Jingli Xu et al., 2011). Synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has also been reported, with compounds showing antimicrobial activity, indicating their potential as antimicrobial agents (Nada M. Abunada et al., 2008).
Anticancer Activity
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, with some compounds showing promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential in developing anticancer therapies (Khaled R. A. Abdellatif et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-10-6-7-12(9-15(10)25(28)29)17(26)21-16-8-11(2)23-24(16)19-20-14-5-3-4-13(14)18(27)22-19/h6-9H,3-5H2,1-2H3,(H,21,26)(H,20,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGFCFYSGMPPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.